Cefuroxime Axetil

Description

Contextualization within Cephalosporin (B10832234) Antibiotic Chemistry

Cefuroxime (B34974) axetil belongs to the second generation of cephalosporin antibiotics, which are characterized by their beta-lactam structure. Cephalosporins, derived from the core 7-aminocephalosporanic acid nucleus, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. wisdomgale.comdroracle.ai They achieve this by binding to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. nih.govhres.ca Cefuroxime itself is noted for its broad-spectrum activity against a range of Gram-positive and Gram-negative organisms and exhibits stability in the presence of many beta-lactamase enzymes produced by bacteria as a resistance mechanism. droracle.ainih.gov

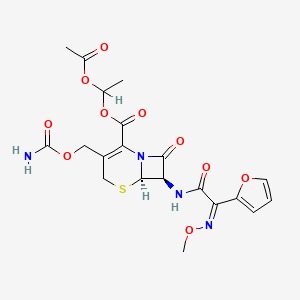

Cefuroxime axetil is a semi-synthetic cephalosporin. nih.gov Its chemical name is (RS)-1-hydroxyethyl (6R,7R)-7-[2-(2-furyl)glyoxylamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, 72-(Z)-(O-methyl-oxime), 1-acetate 3-carbamate. rxlist.comdrugs.comhres.ca The molecular formula of this compound is C₂₀H₂₂N₄O₁₀S, with a molecular weight of 510.48 g/mol . nih.govrxlist.comhres.ca It exists as an amorphous white to cream-colored powder. hres.ca

Fundamental Role as a Prodrug for Enhanced Systemic Delivery

The primary limitation of the parent compound, cefuroxime, is its poor absorption from the gastrointestinal tract following oral administration due to its polar nature and low lipophilicity. wisdomgale.comnih.gov To address this, this compound was developed as a lipophilic ester prodrug. wisdomgale.commdpi.com A prodrug is an inactive or less active compound that is converted into an active drug within the body. patsnap.com

Upon oral administration, this compound is absorbed from the gastrointestinal tract and undergoes rapid hydrolysis. wisdomgale.compatsnap.com This hydrolysis is primarily mediated by non-specific esterases present in the intestinal mucosa and blood. wisdomgale.comnih.govpatsnap.com This enzymatic cleavage removes the acetoxyethyl ester moiety, releasing the active compound, cefuroxime, into the systemic circulation. wisdomgale.comnih.govpatsnap.comtaylorandfrancis.com The axetil moiety is metabolized into acetaldehyde (B116499) and acetic acid. nih.govdrugs.com

This prodrug strategy significantly enhances the oral bioavailability of cefuroxime. Studies have shown that the bioavailability of this compound is notably higher when taken with food, increasing from approximately 37% in a fasting state to around 52% when administered after food. nih.govpatsnap.comwikipedia.org This enhanced absorption facilitates effective systemic delivery of the active antibiotic.

Research findings have explored various approaches to further improve the solubility and dissolution rate of this compound, which is classified as a Class IV drug under the Biopharmaceutical Classification System (BCS) due to its low solubility and low permeability. researchgate.netingentaconnect.com For instance, studies have investigated the use of solid dispersions with hydrophilic carriers like poloxamer 188 to enhance dissolution rates. scielo.br Nanosuspension technology has also been explored, demonstrating a significant reduction in particle size and a substantial increase in saturation solubility and dissolution rate, leading to improved oral bioavailability in animal studies. researchgate.netingentaconnect.com

Data on the bioavailability of this compound from different formulations highlights the impact of the prodrug design and formulation strategies.

| Formulation Type | Bioavailability (Fasting) | Bioavailability (Fed) | Reference |

| Uncoated Tablet (Absolute) | 32-35% (range 23-44%) | - | researchgate.netingentaconnect.com |

| Tablet | ~37% | ~52% | nih.govpatsnap.comwikipedia.org |

| Aqueous Suspension | Lower than tablets | - | uni-regensburg.de |

| Nanosuspension (in rats) | - | ~2x increase vs marketed formulation | researchgate.netingentaconnect.com |

Note: Bioavailability values can vary depending on the specific study and methodology.

Further research has also investigated the potential of complexing this compound with metal ions as a structural modification to address solubility issues and potentially enhance biological activities, demonstrating that certain metal complexes can exhibit increased activity compared to the free ligand. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-YJBYXUATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 347 | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

64544-07-6 | |

| Record name | Cefuroxime axetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64544-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuroxime axetil [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49QDT0J8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanism of Action and in Vitro Antibacterial Activity of Cefuroxime

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is strengthened by a mesh-like layer of peptidoglycan. nih.govoatext.comoup.com The synthesis of this layer involves the cross-linking of peptidoglycan units, a process catalyzed by enzymes known as penicillin-binding proteins (PBPs). patsnap.compatsnap.comnih.govoup.com Cefuroxime (B34974), a β-lactam antibiotic, inhibits the final transpeptidation step of peptidoglycan synthesis. wikipedia.orgdrugbank.commims.comatchealthcare.com.phoatext.com By acylating the transpeptidase enzyme, cefuroxime prevents the necessary cross-links from forming. oatext.com This disruption weakens the bacterial cell wall, leading to cell lysis and ultimately bacterial death. patsnap.compatsnap.commims.comatchealthcare.com.phpatsnap.comnih.gov

Specific Binding to Penicillin-Binding Proteins (PBPs)

Beta-lactam antibiotics, including cefuroxime, exert their effects by binding to specific PBPs located within the bacterial cell wall. patsnap.comwikipedia.orgdrugbank.compatsnap.commims.comatchealthcare.com.phpatsnap.com These proteins are the targets for β-lactam action. oatext.com While cefuroxime can bind to multiple PBPs, its primary target, particularly in Gram-negative organisms like Escherichia coli, is PBP 3. hres.canih.govasm.orgresearchgate.net Inhibition of PBP 3 can lead to the formation of filamentous forms of bacteria before lysis occurs. asm.orgasm.orgnih.gov At higher concentrations, cefuroxime can also inhibit other essential PBPs, such as PBP 1a and PBP 1b, which can result in spheroplasting and rapid lysis. nih.govasm.org The affinity of cefuroxime for different PBPs can vary between bacterial species. oup.comnih.gov

In Vitro Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Cefuroxime exhibits a broad spectrum of in vitro antibacterial activity against a range of Gram-positive and Gram-negative organisms. patsnap.comwikipedia.orgdrugbank.compatsnap.comdroracle.ainih.govresearchgate.netasm.orgdroracle.aiasm.orgnih.govdrugs.commedsafe.govt.nz Its increased stability against many bacterial β-lactamases, compared to first-generation cephalosporins, contributes to its wider spectrum. wikipedia.orgpatsnap.comfda.govasm.orgnih.govnih.govmedsafe.govt.nz

Against Gram-positive bacteria, cefuroxime is active against most streptococci, including Streptococcus pneumoniae (particularly penicillin-susceptible strains) and Streptococcus pyogenes. wikipedia.orgdrugbank.comnih.govdroracle.aidrugs.comchemicalbook.com It also shows activity against penicillinase-producing Staphylococcus aureus but is generally less active against methicillin-resistant strains. wikipedia.orgnih.govasm.orgnih.govnih.gov Notably, cefuroxime is generally ineffective against most strains of enterococci (Enterococcus faecalis). wikipedia.orgnih.govchemicalbook.com

For Gram-negative bacteria, cefuroxime is effective against Haemophilus influenzae (including beta-lactamase-producing strains), Moraxella catarrhalis (including beta-lactamase-producing strains), and Neisseria gonorrhoeae (including beta-lactamase-producing strains). wikipedia.orghres.cadrugbank.compatsnap.comasm.orgnih.govdroracle.ainih.govdrugs.com It also demonstrates activity against many Enterobacter, Escherichia coli, and Klebsiella species, including some beta-lactamase-producing strains. patsnap.comfda.govasm.orgnih.govdroracle.aiasm.orgnih.govdrugs.com Activity against Enterobacter cloacae can be variable, particularly with cephalosporinase-producing strains. oup.com Some strains of Serratia, indole-positive Proteus species, and Bacteroides fragilis may be resistant to cefuroxime. asm.orgasm.orgnih.govoup.comresearchgate.net Pseudomonas aeruginosa is typically resistant. researchgate.net

Research findings on in vitro activity often involve determining minimum inhibitory concentrations (MICs) against various isolates. For instance, studies have shown MIC90 values for cefuroxime against penicillin-susceptible S. pneumoniae strains to be in the range of 0.016 to 0.25 mg/l, while against intermediately susceptible and resistant strains, MIC90 values can range from 4 to 16 mg/l. chemicalbook.com Against S. pyogenes, good activity is observed with MIC90 values typically between 0.015 and 0.12 mg/l. chemicalbook.com For Haemophilus influenzae, MIC90 values have been reported to range from 1 to 4 mg/l. chemicalbook.com

While cefuroxime shows good activity against many relevant pathogens, bacterial resistance can occur through mechanisms such as the production of extended-spectrum beta-lactamases (ESBLs) or alterations in PBPs that reduce drug binding affinity. patsnap.comfda.gov Most ESBL-producing and carbapenemase-producing isolates are resistant to cefuroxime. drugs.com

| Organism Group | Susceptible Organisms | Generally Resistant Organisms |

| Gram-Positive Aerobes | Staphylococcus aureus (methicillin-sensitive), Streptococcus pneumoniae (penicillin-sensitive), Streptococcus pyogenes, other beta-hemolytic streptococci, viridans streptococci. wikipedia.orgdrugbank.comnih.govdroracle.aidrugs.comchemicalbook.com | Enterococci (Enterococcus faecalis), Methicillin-resistant Staphylococcus aureus. wikipedia.orgnih.govasm.orgnih.govnih.govchemicalbook.com |

| Gram-Negative Aerobes | Haemophilus influenzae (including beta-lactamase producers), Moraxella catarrhalis (including beta-lactamase producers), Neisseria gonorrhoeae (including beta-lactamase producers), Neisseria meningitidis, Escherichia coli, Klebsiella spp., Proteus mirabilis, Citrobacter spp., Salmonella spp., Shigella spp. wikipedia.orghres.cadrugbank.compatsnap.comfda.govasm.orgnih.govdroracle.aiasm.orgnih.govdrugs.com | Serratia spp., Indole-positive Proteus spp. (some strains), Enterobacter spp. (some strains, particularly cephalosporinase (B13388198) producers), Pseudomonas aeruginosa. fda.govasm.orgnih.govasm.orgnih.govoup.comresearchgate.net |

| Anaerobes | Bacteroides fragilis. oatext.comasm.orgoup.comresearchgate.net | |

| Spirochetes | Borrelia burgdorferi. drugbank.com |

Note: This table provides a general overview; susceptibility can vary based on geographical location and time due to evolving resistance patterns. nih.govmedsafe.govt.nz

Mechanisms of Bacterial Resistance to Cefuroxime

Enzymatic Hydrolysis by Beta-Lactamases

One of the most common mechanisms of resistance to beta-lactam antibiotics like cefuroxime (B34974) is the production of beta-lactamase enzymes by bacteria. nih.govresearchgate.netauctoresonline.org These enzymes hydrolyze the beta-lactam ring, the core structural component of cefuroxime, rendering the antibiotic inactive. nih.govauctoresonline.org

Stability Profile Against Specific Beta-Lactamase Classes

Cefuroxime exhibits stability against many common beta-lactamases, particularly plasmid-mediated enzymes frequently found in Enterobacteriaceae. drugs.comasm.orgamazonaws.com This stability is partly attributed to the methoxy-imino side chain at position 7 of its cephem nucleus. researchgate.net However, its susceptibility varies depending on the specific beta-lactamase class. While stable against enzymes like TEM-1, TEM-2, OXA-1, and OXA-2, cefuroxime can be efficiently hydrolyzed by certain extended-spectrum beta-lactamases (ESBLs) and chromosomally encoded AmpC enzymes. hres.caeuropa.eurwandafda.gov.rwnafdac.gov.ngresearchgate.nettmda.go.tz Resistance to cefuroxime has been observed among strains expressing high levels of Class I or IV beta-lactamase. nih.gov

Role of Extended-Spectrum Beta-Lactamases (ESBLs)

Extended-Spectrum Beta-Lactamases (ESBLs) are a significant mechanism of resistance that can hydrolyze and inactivate cephalosporins, including cefuroxime. europa.eurwandafda.gov.rwnafdac.gov.ngtmda.go.tzjlabphy.org ESBL-producing organisms, particularly among Enterobacteriaceae like Klebsiella spp. and Escherichia coli, may show clinical resistance to cefuroxime despite appearing susceptible in in vitro tests. europa.eunafdac.gov.ng The production of ESBLs can lead to reduced susceptibility or resistance to cefuroxime. patsnap.comdlshsi.edu.ph

Alterations in Penicillin-Binding Proteins (PBPs) Structure and Affinity

Cefuroxime exerts its bactericidal effect by binding to PBPs, enzymes crucial for bacterial cell wall synthesis. hres.caeuropa.eurwandafda.gov.rw Resistance can develop through modifications in the structure or affinity of these PBPs, reducing the binding efficiency of cefuroxime. europa.eurwandafda.gov.rwnih.govrxlist.comnafdac.gov.ngtmda.go.tz Alterations in PBPs can render cefuroxime ineffective against certain resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. europa.eunih.govnafdac.gov.ngnih.gov MRSA, for instance, possesses the mecA gene, which encodes for PBP 2a, a modified PBP with low affinity for beta-lactam antibiotics. nih.gov Penicillin-resistant Streptococcus pneumoniae also exhibit cross-resistance to cephalosporins like cefuroxime due to altered PBPs. europa.eunafdac.gov.ng Studies have shown that alterations in PBPs, such as PBP2b, PBP2x, and PBP1a, can contribute to reduced susceptibility to beta-lactams, including cefuroxime. mdpi.complos.org

Efflux Pump Systems and Reduced Outer Membrane Permeability

Bacteria can also develop resistance by reducing the intracellular concentration of cefuroxime through efflux pump systems and decreased outer membrane permeability. europa.eurwandafda.gov.rwrxlist.comnafdac.gov.ng Efflux pumps are protein transporters that actively pump antibiotic molecules out of the bacterial cell. europa.eurwandafda.gov.rwnafdac.gov.ngauctoresonline.orgefda.gov.et Reduced outer membrane permeability, primarily in Gram-negative bacteria, can restrict the access of cefuroxime to its target PBPs located within the cell wall and periplasmic space. europa.eurwandafda.gov.rwnafdac.gov.ngauctoresonline.orgefda.gov.etmdpi.com Changes in outer membrane proteins, such as porins, can affect the influx of antibiotics. auctoresonline.orgmdpi.comresearchgate.netasm.org Some research suggests that efflux pumps contribute to cefuroxime resistance in Escherichia coli and Klebsiella pneumoniae. oatext.comresearchgate.net The combination of reduced permeability and the presence of beta-lactamases in the periplasm can significantly decrease the effective concentration of cefuroxime at its target site. researchgate.net

Prodrug Biotransformation and Activation Pathways of Cefuroxime Axetil

Chemical Kinetics of Prodrug Conversion in Simulated Physiological Environments

The hydrolysis kinetics of cefuroxime (B34974) axetil have been investigated under various conditions to understand its behavior in biological and pharmaceutical environments. The conversion follows first-order kinetics. nih.gov The hydrolysis rate is influenced by factors such as pH, temperature, and buffer composition. nih.gov Studies in phosphate (B84403) buffer at pH 7.4 have shown the degradation of cefuroxime axetil, yielding multiple product peaks over time. nih.gov The pH-rate profiles for this compound hydrolysis indicate maximal stability in the pH range of 3.5 to 5.5. nih.gov

Research findings on the degradation products in phosphate buffer (pH 7.4) over 24 hours highlight the dynamic nature of this compound hydrolysis:

| Incubation Time (h) | Product Peak B1 (%) | Product Peak B2 (%) | Product Peak B3 (%) | Product Peak B4 (%) |

| 10 | 7 | 74 | 5 | 13 |

| 24 | 4 | 54 | 11 | 31 |

(Note: This table represents data from a specific study on degradation products in phosphate buffer. The peak identities correspond to chromatographically separated products, with B2 being the main product at 10 hours. nih.gov In a real interactive table, users could potentially sort or filter this data.)

In simulated intestinal juice at pH 7.4, the degradation profile can differ from that in phosphate buffer, reflecting the enzymatic activity present. nih.gov

Influence of Diastereoisomerism (A and B) on Prodrug Activation

This compound exists as a mixture of two diastereoisomers, typically designated as A and B, or R (1'R, 6R, 7R) and S (1'S, 6R, 7R). nih.govnih.gov The marketed formulation is usually a 50:50 mixture of these diastereoisomers. nih.gov While both diastereoisomers undergo hydrolysis to yield cefuroxime, studies have indicated that the enzymatic cleavage can be stereoselective. nih.govnih.gov

Research using models like the Caco-2 cell monolayer has examined the impact of diastereoisomerism on absorption and hydrolysis. The appearance of cefuroxime in the basolateral chamber (representing transport across the intestinal barrier) was observed to be in the order: mixture > R > S. nih.gov Furthermore, the accumulation of unchanged this compound within the cells was found to be higher for the S diastereoisomer compared to the R diastereoisomer. nih.gov These stereoselective differences in absorption and/or hydrolysis may contribute to the observed oral bioavailability of this compound in vivo. nih.gov

While enzymatic hydrolysis in intestinal juice shows stereoselectivity with one diastereoisomer degrading faster than the other, studies on the chemical degradation in phosphate buffer have shown similar degradation rates for both diastereoisomers. sci-hub.stnih.gov This suggests that the stereoselectivity observed in biological systems is primarily enzyme-mediated.

Chemical Synthesis Routes and Derivatization Strategies for Cefuroxime Axetil

Established Synthetic Pathways for Cefuroxime (B34974) Axetil

The conventional and most widely established method for synthesizing Cefuroxime Axetil is through the esterification of Cefuroxime acid. This process involves the reaction of Cefuroxime acid, or its alkali metal or onium salts, with a 1-haloethyl acetate (B1210297) derivative.

A common pathway involves reacting Cefuroxime acid with (R,S)-1-acetoxyethyl bromide in an inert organic solvent. google.comnewdrugapprovals.org Suitable solvents for this reaction include N,N-dimethylacetamide, N,N-dimethylformamide, dimethyl sulfoxide, acetone, and acetonitrile (B52724). google.comnewdrugapprovals.org The reaction temperature can range broadly, from -50 to +150°C. google.com An alternative route starts with 3-hydroxymethyl-7-[2-(2-furyl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid, which is reacted with chlorosulfonyl isocyanate and then sodium 2-ethylhexanoate (B8288628) to yield sodium cefuroxime. lookchem.com This intermediate is subsequently treated with 1-bromoethyl acetate to produce this compound. lookchem.com

The core reaction can be summarized as the coupling of the Cefuroxime carboxylate with the 1-acetoxyethyl moiety, as illustrated in the following scheme:

Cefuroxime Acid + 1-Acetoxyethyl Bromide → this compound

This esterification creates the 1-acetoxyethyl ester prodrug, which allows for oral administration. After absorption, the ester linkage is hydrolyzed by non-specific esterases in the gastrointestinal tract and blood, releasing the active Cefuroxime molecule into the systemic circulation. nih.govresearchgate.net

Development of Novel Synthetic Methodologies for Enhanced Purity and Yield

A significant challenge in the established synthesis of this compound is the formation of impurities, particularly the corresponding Δ²-isomer (2-cephem ester). google.com This structural isomer is difficult to separate from the desired Δ³-isomer by conventional methods like chromatography or fractional crystallization due to their structural similarity. google.com The presence of such impurities can reduce the final yield and compromise the quality of the active pharmaceutical ingredient. google.com

To address these issues, several novel methodologies have been developed:

Impurity Control in Reagents: One improved process focuses on purifying the 1-acetoxyethyl bromide reagent before its use in the esterification step. This reagent can be contaminated with bis(1-bromoethyl) ether, which leads to the formation of undesirable dimeric Cefuroxime derivatives. google.com By treating the 1-acetoxyethyl bromide to remove this impurity, a higher quality crystalline this compound is produced, which in turn improves the quality of the final amorphous product. google.com One reported method using this approach yielded a product with a total of only 2% dimeric impurities. google.com

Protecting Group Strategy: Another innovative approach involves a multi-step synthesis that utilizes a protecting group for the carboxyl functional group to minimize side reactions. google.com This method comprises the following steps:

Reacting de-ammoniated formyl cephalosporanic acid with diphenyl diazomethane (B1218177) to protect the carboxyl group, generating an acetyl-diphenyl methyl cephalosporanate.

Reacting this intermediate with trichloroacetyl isocyanate to form the diphenyl methyl cefuroxime ester.

Hydrolyzing the ester to yield Cefuroxime acid.

Finally, reacting the Cefuroxime acid with 1-acetoxy-bromoethane to generate this compound. This method, by protecting the carboxyl group, reduces the formation of impurities and has been reported to achieve high purity and yield. google.com

The table below compares the outcomes of a conventional versus a novel synthetic approach.

| Methodology | Key Feature | Reported Purity | Reported Yield |

| Novel Protecting Group Method | Protection of the carboxyl group with diphenyl diazomethane. google.com | 99.26% | 89% |

| Purified Reagent Method | Use of purified 1-acetoxyethyl bromide to reduce dimeric impurities. google.com | >90% (reagent purity) | 78% (reagent yield) |

Data sourced from patent literature.

Design and Synthesis of this compound Derivatives for Modified Properties

To create new chemical entities with potentially enhanced biological activity or modified physicochemical properties, researchers have designed and synthesized derivatives of this compound. A primary strategy for this is aminomethylation through the Mannich reaction.

This reaction introduces a basic aminoalkyl chain into the this compound structure. In one study, this compound was reacted with formaldehyde (B43269) and various biologically active sulphonamides or secondary amines in an ethanolic solution. This process yielded a series of N-Mannich bases, which were then characterized and screened for antibacterial activity. The goal of such derivatization is to synthesize new compounds that might exhibit an improved spectrum of activity or overcome resistance mechanisms compared to the parent drug.

The table below details several synthesized this compound derivatives, along with their yields and melting points.

| Derivative Name | Reactant | Yield (%) | Melting Point (°C) |

| This compound methyl sulpha methoxazole | Sulpha methoxazole | 70% | 200-201 |

| This compound methyl Sulphacetamide sodium | Sulphacetamide sodium | 80% | 190-191 |

| This compound methyl sulphadiazine | Sulphadiazine | 80% | 180-181 |

Table created from data presented in Der Pharma Chemica, 2011.

Another approach to modifying the properties of the core Cefuroxime molecule involves forming organic salts. While not a direct derivatization of the axetil ester itself, this strategy aims to improve properties like solubility and permeability by combining the active Cefuroxime anion with biocompatible organic cations, such as those from the pyridinium (B92312) and imidazolium (B1220033) families. nih.gov This creates new salt forms of the active drug with significantly altered physicochemical characteristics, which can be an alternative to the prodrug ester strategy for enhancing bioavailability. nih.gov

Advanced Analytical and Spectroscopic Characterization of Cefuroxime Axetil

Chromatographic Methodologies for Quantification and Impurity Profiling

Chromatographic techniques are fundamental in separating Cefuroxime (B34974) Axetil from its degradation products, related substances, and formulation excipients, enabling precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as a cornerstone for the analysis of Cefuroxime Axetil. medcraveonline.com These methods are noted for their specificity, accuracy, and sensitivity, making them suitable for stability-indicating assays and routine quality control. medcraveonline.com In RP-HPLC, a non-polar stationary phase (such as C8 or C18) is paired with a polar mobile phase, allowing for the effective separation of this compound from potential impurities and degradation products.

Researchers have developed and validated numerous RP-HPLC methods for the determination of this compound in bulk drug and tablet dosage forms. dergipark.org.trresearchgate.net The selection of the column, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve suitable resolution and peak shape. dergipark.org.tr For instance, one method utilizes a C8 column with a mobile phase of 0.02M potassium dihydrogen phosphate (B84403), methanol, and acetonitrile (B52724), with detection at 278 nm. medcraveonline.com Another validated method employs a C18 column with a mobile phase of 0.1% acetic acid and acetonitrile (30:70 v/v) and UV detection at 280 nm. dergipark.org.tr These methods are successfully applied for the quantification of the drug in commercial tablets. dergipark.org.tr

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase (Column) | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5µm) medcraveonline.com | Reverse phase C18 (5 μm, 250 x 4.6 mm) dergipark.org.tr | Sunfire C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | Enable C18 (250 mm x 4.6 mm, 5.0µm) semanticscholar.org |

| Mobile Phase | 0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v) medcraveonline.com | 0.1% Acetic acid: Acetonitrile (30:70 v/v) dergipark.org.tr | Methanol: 0.05% Orthophosphoric acid in water (pH 3.0) (40:60% v/v) researchgate.net | Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v%) semanticscholar.org |

| Flow Rate | 1.0 mL/min medcraveonline.com | 1.0 mL/min dergipark.org.tr | N/A | 1.0 mL/min semanticscholar.org |

| Detection Wavelength (λ) | 278 nm medcraveonline.com | 280 nm dergipark.org.tr | 278 nm researchgate.net | 265 nm semanticscholar.org |

| Linearity Range | N/A | 1.0-35.0 μg/mL dergipark.org.tr | 1-5 µg/mL researchgate.net | 0.1–80 µg/ml semanticscholar.org |

High-Performance Thin Layer Chromatography (HPTLC) Approaches

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of this compound. ijpsonline.comijpsonline.com This technique involves spotting the sample on a high-performance plate, typically pre-coated silica (B1680970) gel 60F₂₅₄, which acts as the stationary phase. ijpsonline.comijpsonline.comherts.ac.uk The plate is then developed in a chamber containing a suitable mobile phase.

Validated HPTLC methods have been established for the determination of this compound in pharmaceutical dosage forms. ijpsonline.com These methods demonstrate good precision and accuracy. ijpsonline.com A common approach uses a mobile phase consisting of a mixture of chloroform, methanol, and toluene, with densitometric scanning performed at a wavelength around 290 nm for detection. ijpsonline.comijpsonline.comherts.ac.uk The method's linearity is typically established over a concentration range of 300 to 800 ng/spot. ijpsonline.comherts.ac.ukresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 50 ng/spot and 100 ng/spot, respectively, indicating adequate sensitivity for quality control purposes. ijpsonline.comijpsonline.comherts.ac.uk

| Parameter | Method Details |

| Stationary Phase | Pre-coated silica gel 60F₂₅₄ TLC plates ijpsonline.comijpsonline.com |

| Mobile Phase | Chloroform: Methanol: Toluene (4:2:2 v/v/v) ijpsonline.comijpsonline.com |

| Detection Wavelength (λ) | 290 nm ijpsonline.comijpsonline.comherts.ac.uk |

| Linearity Range | 300 to 800 ng/spot ijpsonline.comherts.ac.ukresearchgate.net |

| Limit of Detection (LOD) | 50 ng/spot ijpsonline.comijpsonline.comherts.ac.uk |

| Limit of Quantification (LOQ) | 100 ng/spot ijpsonline.comijpsonline.comherts.ac.uk |

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and integrity at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting FTIR spectrum provides a unique molecular "fingerprint" of the compound. For this compound, the FTIR spectrum is used to confirm the presence of key structural features and to investigate potential interactions between the drug and excipients in solid dosage forms. researchgate.netresearchgate.net Analysis of the spectrum can confirm the integrity of the β-lactam ring, ester, and other functional groups critical to the molecule's function. FTIR analysis can also reveal information about the physical state of the drug, such as whether it is in a crystalline or amorphous form. researchgate.net

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| β-Lactam C=O stretch | ~1780 |

| Ester C=O stretch | ~1750 |

| Amide C=O stretch | ~1680 |

| C=C and C=N stretches | ~1650-1550 |

| C-O stretches (ester, ether) | ~1250-1000 |

| N-H bend | ~1550 |

| C-H stretches (aliphatic, aromatic) | ~3100-2850 |

Note: The values are approximate and can vary based on the sample's physical state and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. core.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the this compound molecule. mdpi.com The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum allow for the assignment of every proton. thieme-connect.de Similarly, a ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Two-dimensional NMR techniques, such as HSQC, correlate proton and carbon signals, providing unambiguous structural confirmation. mdpi.com This comprehensive structural map is essential for verifying the identity of the bulk drug substance and for characterizing impurities or degradation products where the molecular structure may have been altered.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Spectrofluorimetric Analysis

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of this compound. ijddr.in The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. researchgate.net The analysis is simple, rapid, and economical. ijddr.in The wavelength of maximum absorbance (λmax) for this compound depends on the solvent used. dergipark.org.trijddr.inresearchgate.net A calibration curve is typically linear over a specific concentration range, adhering to the Beer-Lambert law, which allows for accurate quantification in bulk and pharmaceutical formulations. ijddr.inresearchgate.net

| Solvent | λmax (nm) | Linearity Range (µg/mL) |

| 0.1N HCl | 281 ijddr.inresearchgate.net | 0.4 - 2 ijddr.in / 2 - 30 researchgate.net |

| Methanol | 278 researchgate.net | N/A |

| Acetonitrile | 277 dergipark.org.tr | 1.0 - 35.0 dergipark.org.tr |

For enhanced sensitivity, spectrofluorimetric analysis can be employed. A method has been developed based on the formation of a fluorescent derivative of cefuroxime after alkaline hydrolysis. nih.gov This product exhibits distinct excitation and emission maxima, allowing for highly sensitive quantification. The calibration curve for this method is linear over a very low concentration range (0.050-1.70 µg/ml), with a limit of detection reported at 0.01 µg/ml. nih.gov This makes the technique particularly useful for determining trace amounts of the drug. nih.gov

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical solids. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, these techniques provide crucial insights into its polymorphism, stability, and compatibility with excipients.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of this compound, particularly for distinguishing between its crystalline and amorphous forms. researchgate.net This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

The amorphous and crystalline forms of this compound exhibit distinct thermal behaviors. The amorphous form is characterized by a glass transition (Tg), which is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. Studies have consistently identified the glass transition for amorphous this compound at approximately 74.8°C. researchgate.netjocpr.comresearchgate.net In contrast, the crystalline form does not show a glass transition but displays a sharp endothermic peak corresponding to its melting point. jocpr.com The melting point for crystalline this compound has been observed at around 86°C. jocpr.com One study identified an endothermic transition peak at 359.98 K (~86.83°C) for the crystalline form. researchgate.net

DSC is also instrumental in studying the compatibility of this compound with various pharmaceutical excipients. The presence of excipients can alter the thermal profile of the drug, indicating physical or chemical interactions. nih.govnih.gov Furthermore, Modulated Differential Scanning Calorimetry (MDSC), a more sensitive variation of the technique, has been successfully employed to quantify low levels of amorphous content within a crystalline this compound sample. researchgate.netjocpr.com This quantitative method is based on the principle that the change in specific heat at the glass transition is linearly proportional to the amount of amorphous material present. researchgate.netmdpi.com The limit of detection for amorphous content in a crystalline sample using this method has been determined to be as low as 1%. jocpr.com

| Form of this compound | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Amorphous | Glass Transition (Tg) | ~74.8 | researchgate.netjocpr.comresearchgate.net |

| Crystalline | Melting Point (Tm) | ~86 | jocpr.com |

Morphological and Crystalline Structure Analysis

The analysis of particle morphology and crystalline structure is fundamental to understanding the solid-state properties of an active pharmaceutical ingredient, which in turn influence its processing behavior and bioavailability. Techniques like Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (PXRD) are indispensable for this characterization.

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of materials. In the analysis of this compound, SEM reveals detailed information about the size, shape, and surface features of its particles. nanoscience.com

Studies using SEM have shown that pure crystalline this compound typically appears as irregularly shaped crystals. nih.gov The morphology can be significantly altered when this compound is combined with excipients to form solid dispersions or binary systems. In such formulations, the original crystalline morphology of the drug often disappears, and the resulting particles appear as agglomerates, indicating the formation of a homogeneous, amorphous solid phase. researchgate.netnih.gov This transformation from a crystalline to an amorphous state within a formulation is a key factor that can influence the drug's dissolution properties. nih.gov

| Sample | Observed Morphology | Reference |

|---|---|---|

| Pure this compound | Irregularly shaped crystals | nih.gov |

| Solid Dispersions / Binary Systems | Agglomerates exhibiting a homogeneous solid phase of amorphous nature | researchgate.netnih.gov |

Powder X-ray Diffraction (PXRD) is the definitive method for analyzing the crystalline nature of pharmaceutical solids. It provides information on the long-range structural order and allows for the differentiation between crystalline and amorphous forms, as well as the identification of different polymorphic forms. nih.gov

The PXRD pattern of crystalline this compound is characterized by a series of sharp, high-intensity diffraction peaks, which are indicative of a well-ordered crystal lattice. jocpr.comjocpr.com A particularly characteristic and high-intensity peak for the crystalline form has been identified at a diffraction angle of approximately 7.7° 2θ. researchgate.netjocpr.com In stark contrast, the amorphous form of this compound does not produce sharp peaks but instead shows a broad, diffuse halo in its PXRD pattern, which is characteristic of a disordered, non-crystalline structure. jocpr.comjocpr.com

PXRD is not only a qualitative tool but can also be used for quantitative analysis. Validated PXRD methods have been developed to accurately quantify the amount of crystalline material in a predominantly amorphous sample of this compound, and vice-versa. researchgate.netjocpr.com For instance, a method focusing on the 2θ range of 6.8° to 8.6° has been used to detect and quantify crystalline content. jocpr.com However, quantifying low levels (around 10-20%) of amorphous content in a crystalline sample can be challenging due to the suppression of the halo by high-intensity crystalline peaks. jocpr.com

| Form of this compound | PXRD Pattern Characteristics | Key Diffraction Peaks (2θ) | Reference |

|---|---|---|---|

| Crystalline | Sharp, high-intensity peaks | ~7.7° | jocpr.comresearchgate.netjocpr.com |

| Amorphous | Broad, diffuse halo with no distinct peaks | N/A | jocpr.comjocpr.com |

Solid State Chemistry and Polymorphism Research of Cefuroxime Axetil

Identification and Characterization of Amorphous and Crystalline Forms

Cefuroxime (B34974) Axetil can exist in a highly ordered, thermodynamically stable crystalline state or a disordered, metastable amorphous state. semanticscholar.org The presence and quantification of these forms are crucial for quality control and formulation development. Researchers have employed a range of analytical techniques to identify and characterize these solid-state forms. nih.govresearchgate.net

The primary methods used include:

Powder X-ray Diffraction (PXRD): This is a definitive technique for distinguishing between the two forms. The crystalline form of Cefuroxime Axetil exhibits a distinct pattern of sharp, high-intensity peaks, with a characteristic peak observed at approximately 7.7° 2θ. In contrast, the amorphous form lacks long-range molecular order and therefore produces a diffuse halo pattern without sharp peaks. jocpr.com PXRD can also be used to quantify low levels of crystalline material within an amorphous sample.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior of the different forms. The amorphous form is characterized by a glass transition (Tg) temperature, which for this compound is observed at about 74.8°C. jocpr.com Thermograms of crystalline this compound show distinct endothermic melting peaks, and studies have identified multiple polymorphic forms, including AI, AII, and K polymorphs, based on their thermal signatures. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide insights into the molecular structure and intermolecular interactions. nih.gov FT-IR analysis has been used to demonstrate the formation of intermolecular hydrogen bonds between this compound and polymeric carriers in solid dispersions, which is indicative of the formation of an amorphous state. nih.gov

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology and particle characteristics of the different forms. nih.govresearchgate.net These images can show the distinct crystalline structure versus the more irregular appearance of amorphous particles.

Table 1: Analytical Techniques for Characterization of this compound Solid Forms

| Technique | Crystalline Form Characteristics | Amorphous Form Characteristics | Reference(s) |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Sharp, characteristic diffraction peaks (e.g., at 7.7° 2θ). | Broad, diffuse halo with no distinct peaks. | nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Sharp endothermic melting peaks corresponding to different polymorphs. | Exhibits a glass transition (Tg) around 74.8°C. | nih.govjocpr.comnih.gov |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Specific vibrational bands indicating intermolecular hydrogen bonds in the crystal lattice. | Changes in spectral bands, often indicating hydrogen bonding with stabilizing polymers. | nih.govnih.gov |

| Scanning Electron Microscopy (SEM) | Typically shows well-defined, often needle-like or rod-shaped, crystalline structures. | Irregularly shaped particles, often appearing as agglomerates in prepared formulations. | nih.govresearchgate.netnih.gov |

Polymorphic Transformations and Interconversion Dynamics

The solid-state forms of this compound are not immutable; they can convert from one form to another under various conditions. A significant concern in pharmaceutical development is the potential for the metastable, more soluble amorphous form to convert to the less soluble, stable crystalline form during processing or storage, which can negatively impact the product's performance. nih.gov

Research has shown that exposure to increased temperature and humidity can induce the polymorphic transformation of the crystalline form of this compound. nih.govresearchgate.net Studies involving binary systems of this compound with various pharmaceutical excipients indicated a conversion from the crystalline towards the amorphous form, or the coexistence of both forms, after exposure to these stress conditions. nih.govresearchgate.net This highlights the critical role that excipients and environmental factors play in the solid-state stability of the drug. The transformation from an amorphous to a crystalline state, known as devitrification, is a critical factor that can lead to a loss of the solubility advantage offered by the amorphous form. researchgate.net

Impact of Solid State on Chemical Stability and Dissolution Characteristics

The physical form of this compound profoundly influences its chemical stability and dissolution behavior, which are determinants of its oral bioavailability. semanticscholar.orguri.edu As a Biopharmaceutical Classification System (BCS) Class II drug, this compound's absorption is limited by its low solubility. scielo.br

Dissolution and Solubility: The amorphous form consistently demonstrates significantly higher apparent solubility and a faster dissolution rate compared to the crystalline form. ptfarm.plnih.govresearchgate.net This enhancement is attributed to the higher free energy and lack of a crystal lattice in the amorphous state, which requires less energy to overcome for dissolution to occur. The improved dissolution of the amorphous form is the primary reason for its preference in oral dosage forms. ptfarm.pl

Chemical Stability: While the amorphous form is favored for its solubility, the crystalline form is thermodynamically more stable. The stability of both forms has been studied under various stress conditions. The degradation of crystalline this compound diastereomers at 0% relative humidity (RH) follows a reversible first-order reaction. nih.gov However, in the presence of humidity (RH > 50%), the degradation becomes an autocatalytic first-order reaction. nih.gov Similarly, the amorphous form also shows different degradation kinetics based on humidity; at 0% RH, it undergoes a reversible first-order reaction, while in humid air (RH > 25%), it follows a reversible first-order autocatalytic reaction. researchgate.netnih.gov The main degradation products include Δ3-isomers and E-isomers of this compound and cefuroxime. researchgate.netnih.gov Humidity has been found to have a stronger destabilizing effect on diastereomer B of the compound. nih.gov

Table 2: Comparison of Amorphous and Crystalline this compound

| Property | Crystalline Form | Amorphous Form | Reference(s) |

|---|---|---|---|

| Thermodynamic Stability | More stable | Less stable (metastable) | |

| Aqueous Solubility | Poor / Low | Significantly higher | ptfarm.plnih.govresearchgate.net |

| Dissolution Rate | Slow | Substantially faster | researchgate.netsemanticscholar.org |

| Bioavailability | Lower | Higher | ptfarm.plsemanticscholar.org |

| Degradation Kinetics (in humid air) | Autocatalytic first-order reaction (RH > 50%) | Reversible first-order autocatalytic reaction (RH > 25%) | nih.govnih.gov |

| Pharmaceutical Use | Less preferred for oral formulations | Preferred for oral formulations | ptfarm.plnih.gov |

Strategies for Solid-State Modification and Stabilization

Given the superior dissolution properties of amorphous this compound, significant research has focused on methods to produce this form and, crucially, to stabilize it against recrystallization. researchgate.net The primary strategy employed is the formation of solid dispersions, where the drug is molecularly dispersed within a hydrophilic carrier matrix. nih.govscielo.br

Various techniques have been utilized to prepare these solid dispersions:

Solvent Evaporation: This involves dissolving both the drug and a polymeric carrier in a common solvent, followed by evaporation of the solvent, leaving a solid dispersion. nih.govdujps.comresearchgate.net This method has been shown to successfully convert this compound into an amorphous state. nih.gov

Fusion Method: This technique involves melting a carrier like Poloxamer 188 and dispersing the drug within the molten carrier, followed by rapid cooling and solidification. nih.gov

Freeze Drying (Lyophilization): This process has been used to successfully obtain the amorphous form of this compound with hydrophilic carriers. researchgate.net

Solution Enhanced Dispersion by Supercritical Fluids (SEDS): This advanced technique uses supercritical fluids (like CO2) to precipitate the drug and polymer together, forming amorphous solid dispersions with intermolecular hydrogen bonds between the drug and the carrier, which enhances stability. nih.govoup.com

A variety of hydrophilic polymers have been successfully used as carriers to enhance the dissolution and stabilize the amorphous form of this compound. The presence of these polymers increases the drug's wettability and can inhibit nucleation and crystal growth, thus preventing the conversion back to the crystalline form. nih.govnih.gov

Table 3: Strategies for Solid-State Modification of this compound

| Method | Carrier(s) Used | Outcome | Reference(s) |

|---|---|---|---|

| Solid Dispersion (Solvent Evaporation) | Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 4000) | Increased dissolution rate; drug converted to amorphous form. | nih.gov |

| Solid Dispersion (Solvent Evaporation) | Hydroxypropyl Methylcellulose (HPMC), PVP, PEG | Enhanced apparent solubility and dissolution rate. | dujps.com |

| Solid Dispersion (Fusion Method & Surface Adsorption) | Poloxamer 188, Neusilin US2 | 14-fold increase in solubility; inhibited reversion to crystalline state. | nih.gov |

| Emulsion Solvent Diffusion | HPMC, PVP | Significant improvement in solubility, dissolution, wettability, and flowability. |

| Supercritical Fluid Technology (SEDS) | HPMC 2910, PVP K-30 | Remarkable increase in dissolution rates; formation of stable amorphous solid dispersion. | nih.govoup.com |

Chemical Stability and Degradation Kinetics of Cefuroxime Axetil

Hydrolytic Degradation Pathways and Reaction Kinetics in Aqueous Solutions

Hydrolysis is a primary degradation pathway for cefuroxime (B34974) axetil in aqueous solutions. The ester linkage in the acetoxyethyl group is susceptible to hydrolysis, leading to the formation of cefuroxime nih.govnih.govnih.gov. The β-lactam ring is also vulnerable to hydrolysis, a common degradation route for cephalosporins gnest.orgwisdomlib.org.

The hydrolysis kinetics of cefuroxime axetil follow a first-order reaction in a pH range of 1-9 lookchem.com. Studies have investigated the hydrolysis kinetics as a function of pH, temperature, buffers, and ionic strength nih.govresearchgate.net.

pH-Rate Profiles of Hydrolysis

The pH-rate profile for the hydrolysis of the total isomeric mixture of this compound shows maximal stability in the pH range of 3.5 to 5.5 lookchem.comnih.govresearchgate.netresearchgate.net. The hydrolysis rate constant () as a function of pH can be described by the equation: , where and are catalytic rate constants for hydrogen and hydroxyl ions, respectively, is the first-order rate constant for spontaneous hydrolysis, is the hydrogen ion activity, and is the ionic product of water nih.govresearchgate.net.

The two diastereomers, A and B, of this compound, exhibit different hydrolysis rate constants, with isomer A generally being more reactive than isomer B lookchem.comnih.gov. The maximum difference in reactivity (27%) has been observed at pH 1 lookchem.comnih.gov.

Catalytic Effects of Buffers and Ionic Strength on Degradation

Buffer catalysis has been observed in acetate (B1210297) and phosphate (B84403) buffers, accelerating the degradation of this compound lookchem.comnih.govresearchgate.net. However, ionic strength in the range of 0.1-1.0 has not shown a significant kinetic effect on the hydrolysis lookchem.comnih.govresearchgate.net.

Photochemical Degradation and Photoisomerization Kinetics Under UV Irradiation

Photoisomerization of the alkoxyimino group from the syn(Z)-isomer to the anti(E)-isomer occurs under UV excitation at 254 nm lookchem.com. This photoisomerization is also observed for the anti isomer of this compound and some of its degradation products lookchem.comnih.gov. The quantum yields for these photoisomerizations are typically low (lower than 1%), which highlights the relative importance of the photolysis step lookchem.comnih.gov.

This compound has been reported to be the most sensitive among several antibiotics bearing the alkoxyimino group when irradiated at 254 nm, being less stable than aztreonam, cefotaxime, and cefuroxime lookchem.comnih.gov.

Thermal and Humidity-Induced Degradation Studies in Solid State

The stability of this compound in the solid state is influenced by temperature and relative humidity (RH) nih.govnih.govresearchgate.netnih.gov. The degradation kinetics in the solid state can differ depending on the humidity conditions.

At increased temperatures and 0% RH, the degradation of this compound diastereoisomers follows a reversible first-order reaction nih.govresearchgate.netnih.govsci-hub.st. In humid air (RH > 25% or > 50%), the degradation becomes a reversible first-order autocatalytic reaction relative to the substrate concentration nih.govresearchgate.netnih.govnih.govsci-hub.stptfarm.pl.

While diastereomer B has been found to be generally more stable, humidity has a stronger effect on this diastereomer nih.gov.

Identification and Characterization of Degradation Products and Impurities

Various degradation products of this compound have been identified and characterized under different degradation conditions.

Under hydrolytic conditions in aqueous solutions, the main hydrolysis product is cefuroxime, formed by the cleavage of the acetoxyethyl ester group nih.govlookchem.comnih.govresearchgate.net. Other identified hydrolysis products include Δ2-cefuroxime axetil and α,β-sulfoxides nih.govresearchgate.net.

In the solid state under stress conditions (increased temperature and humidity), the main degradation products are Δ3-isomers of this compound and E-isomers of this compound and cefuroxime researchgate.netnih.govnih.govptfarm.pl. The degradation in the solid state can be multidirectional, involving changes in the azabicyclic structure and substituents nih.gov.

Forced oxidative degradation studies using hydrogen peroxide have also been conducted, showing complete degradation of this compound over time researchgate.netpsu.edu.

Chromatographic methods, particularly HPLC and UHPLC-DAD, are commonly used for monitoring the degradation of this compound and separating its diastereomers and degradation products nih.govmedcraveonline.comlookchem.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. Mass spectrometry (ESI-Q-MS, ESI-Q-TOF MS) has been employed for the identification and characterization of degradation products nih.govresearchgate.net.

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited in the provided snippets. However, the types of data discussed include hydrolysis rate constants at different pH values and temperatures, and kinetic parameters for solid-state degradation under various humidity conditions.

Here is a conceptual representation of how such data could be presented in interactive tables, based on the findings:

Table 1: Conceptual Hydrolysis Rate Constants of this compound Isomeric Mixture (Example Data Structure)

| Temperature (°C) | pH | Observed Hydrolysis Rate Constant (, hour⁻¹) |

| 25 | 1.0 | Data from research nih.gov |

| 25 | 3.5 | Data from research nih.gov |

| 25 | 5.5 | Data from research nih.gov |

| 25 | 9.0 | Data from research nih.gov |

| 35 | 3.5 | Data from research nih.gov |

| 45 | 3.5 | Data from research nih.gov |

Table 2: Conceptual Solid-State Degradation Kinetics of this compound (Example Data Structure)

| Temperature (K) | Relative Humidity (%) | Reaction Order | Kinetic Model | Main Degradation Product(s) |

| Increased | 0 | First-order | Reversible first-order | Not explicitly stated in snippets for 0% RH |

| Increased | > 25 or > 50 | First-order | Reversible autocatalytic | Δ3-isomers of CFA, E-isomers of CFA and cefuroxime researchgate.netnih.govnih.govptfarm.pl |

Structure Activity Relationships Sar for Cefuroxime Axetil S Antibacterial Efficacy

Correlation of Chemical Substituents with Penicillin-Binding Protein Affinity.

The antibacterial effect of cefuroxime (B34974) stems from its ability to bind to and inactivate bacterial penicillin-binding proteins (PBPs). hres.cahres.cadrugbank.comijrpr.comnih.govnih.gov PBPs are essential enzymes, such as transpeptidases, carboxypeptidases, and endopeptidases, involved in the biosynthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall. amazonaws.com By binding to PBPs, cefuroxime inhibits the transpeptidation step, preventing the formation of a stable cell wall and leading to bacterial cell lysis and death. drugbank.comijrpr.comnih.govnih.gov

Cefuroxime exhibits a high affinity for PBP 3, particularly in Gram-negative bacteria like Escherichia coli. hres.cahres.ca It can also inhibit PBP 1a and PBP 1b. nih.gov The specific interactions between cefuroxime and PBPs involve the covalent binding of the β-lactam ring to the active-site serine residue of the enzyme. nih.gov

Research into the interaction between cefuroxime and PBPs, such as PBP2x in Streptococcus pneumoniae, has identified specific amino acid residues within the PBP structure that are crucial for binding and can be involved in resistance mechanisms. nih.gov For instance, residues like Thr338, Thr550, and Gln552 in S. pneumoniae PBP2x have been linked to resistance. nih.gov Molecular dynamics studies on Streptococcus suis PBP2x have further indicated that mutations in residues such as Gln569, Tyr594, and Gly596 can alter the binding affinity with cefuroxime, contributing to resistance in certain strains. plos.org

Studies exploring cefuroxime derivatives have shown that modifications can influence binding affinity to various PBPs, including PBP1a, PBP2a, PBP3, PBP4, PBP6, PBP1b, PBP2b, PBP2x, and PBP5, sometimes resulting in improved binding compared to the parent compound. researchgate.net

Structural Elements Influencing Beta-Lactamase Stability.

A significant advantage of cefuroxime, contributing to its broad spectrum of activity, is its inherent stability against hydrolysis by many bacterial β-lactamase enzymes. nih.govnih.govgravianzpharma.com This stability is notably higher compared to first-generation cephalosporins. gravianzpharma.com

The resistance of cefuroxime to β-lactamase degradation is primarily attributed to specific structural features. The presence of the methoxyimino group at the C-7 position is a key determinant of its stability against attack by various β-lactamases. researchgate.net This functional group hinders the enzymatic hydrolysis of the β-lactam ring, which is the primary mechanism of resistance employed by many bacteria.

Cefuroxime has demonstrated stability against common plasmid-mediated β-lactamases, including TEM-1, TEM-2, OXA-1, and OXA-2, often found in Escherichia coli, and SHV-1 produced by Klebsiella pneumoniae. researchgate.net This stability allows cefuroxime to retain activity against many clinically relevant bacteria that produce these enzymes, such as certain strains of Haemophilus, Moraxella, Staphylococci, and most Enterobacteriaceae. researchgate.net

However, it is important to note that while cefuroxime is stable against many common β-lactamases, Cefuroxime Axetil (CA) has been reported to potentially induce AmpC β-lactamases in some organisms. researchgate.net AmpC enzymes are a class of β-lactamases that can hydrolyze cephalosporins and are typically resistant to common β-lactamase inhibitors like tazobactam (B1681243) and sulbactam. researchgate.net This inducible resistance mechanism can impact the effectiveness of cefuroxime against strains possessing this capability.

Impact of Side Chains on Antimicrobial Spectrum and Potency.

The side chains attached to the cephalosporin (B10832234) nucleus of cefuroxime play a crucial role in defining its antimicrobial spectrum and potency. Cefuroxime is classified as a second-generation cephalosporin, known for its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including strains that produce β-lactamases. amazonaws.com

The (Z)-methoxyimino group at the C-7 position, along with the furan (B31954) ring, is particularly important for enhancing activity against Gram-negative bacteria. researchgate.net This structural element contributes to both β-lactamase stability and improved penetration through the outer membrane of Gram-negative bacteria, allowing the antibiotic to reach its PBP targets.

The carbamoyloxymethyl group at the C-3 position contributes to the metabolic stability of the molecule. researchgate.net

However, cefuroxime is generally not effective against most strains of enterococci, methicillin-resistant Staphylococcus aureus (MRSA), and Listeria monocytogenes. nih.govuts.edu.au Second-generation cephalosporins, including cefuroxime, may also have more limited activity against staphylococci compared to some first-generation agents. uts.edu.au

Preclinical Pharmacokinetic and Biotransformation Research in Vitro and Non Human Models

In Vitro Absorption and Permeability Studies Across Biological Barriers

In vitro studies and investigations using non-human models have explored how cefuroxime (B34974) axetil traverses biological membranes. Research in the small intestine of anesthetized rats, using an in situ perfusion technique, suggested that absorption across the intestinal mucosa might involve an active transport mechanism. guidetopharmacology.org While cefuroxime axetil is designed to be more lipophilic than cefuroxime to improve oral absorption fishersci.ca, de-esterification occurring in the intestinal fluids prior to absorption can potentially lead to lower permeation across the intestinal mucosa. fishersci.ca Studies investigating novel formulations, such as lipid nanoemulsions, have demonstrated improved permeability of this compound in in vitro intestinal permeability studies, suggesting potential for enhanced absorption. wikipedia.org According to the Biopharmaceutical Classification System (BCS), this compound is characterized by low solubility but high permeability.

Enzymatic Hydrolysis in Intestinal Mucosa and Plasma (In Vitro Models)

A key aspect of this compound's pharmacokinetics is its rapid hydrolysis to cefuroxime. In vitro studies and those in non-human models consistently show that this conversion is primarily mediated by non-specific esterase enzymes present in the intestinal mucosa and blood. guidetopharmacology.orgfishersci.ca In vitro studies using human blood have demonstrated a rapid de-esterification process, with a reported half-time of 3.5 minutes. guidetopharmacology.org Hydrolysis of the prodrug in the intestinal lumen has also been observed in studies involving rats and dogs. Beyond the gastrointestinal tract and blood, esterase enzymes in ocular tissues of rabbits have also been shown to efficiently convert this compound to cefuroxime in in vitro settings.

In Vitro Protein Binding Characteristics

The protein binding characteristics of cefuroxime, the active metabolite, have been investigated in vitro. Studies have reported that the protein binding of cefuroxime in human plasma ranges between 33% and 50%. guidetopharmacology.org An in vitro study comparing the protein binding of cefuroxime in human adult and neonatal sera revealed differences. In adult serum, the binding was concentration-dependent and involved two classes of binding sites. In contrast, binding in neonatal serum was to a single class of sites and was independent of drug concentration within the studied range.

Biotransformation Pathways in Non-Human Biological Systems

Preclinical studies in non-human biological systems have elucidated the biotransformation of this compound. In rats and dogs, hydrolysis in the intestinal mucosa and blood leads to the formation of cefuroxime, along with acetaldehyde (B116499) and acetic acid as byproducts of the axetil moiety. guidetopharmacology.org Cefuroxime itself undergoes negligible metabolism in rats and dogs. guidetopharmacology.org Studies in anesthetized rats have specifically examined the intestinal absorption and hydrolysis processes of this compound. guidetopharmacology.org Investigations in beagle dogs following oral and intravenous administration of this compound have shown that while the prodrug is rapidly hydrolyzed, unchanged this compound can be detected in plasma, particularly at higher doses. guidetopharmacology.org In vitro studies utilizing human/rat liver S9 fractions have demonstrated the conversion of this compound into the active molecule. Furthermore, studies in rabbits focusing on ocular metabolism have confirmed the rapid and efficient hydrolysis of this compound to cefuroxime within ocular tissues. A study in young rats exploring the impact of malnutrition on pharmacokinetics noted the hydrolysis by non-specific blood esterases and the potential for hydrolysis in the intestinal mucosa before absorption.

Q & A

Basic Research Questions

Q. How can researchers improve the aqueous solubility of Cefuroxime Axetil for oral formulations?

- Methodological Answer: Solvent evaporation and solid dispersion techniques are widely used. For instance, solid dispersions with Poloxamer 188 or microcrystalline cellulose enhance solubility by disrupting crystalline structures. A study using a 3² factorial design optimized particle size and entrapment efficiency by varying stirring speed and polymer concentration . Accelerated dissolution rates (e.g., 85% in 60 minutes) are achieved using porous carriers like Neusilin US2 .

Q. What analytical methods validate this compound purity in pharmaceutical formulations?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (278 nm) and first-order derivative spectroscopy are standard. System suitability tests require a resolution ≥1.5 between diastereoisomers and delta-3 isomers. Internal standards like acetanilide ensure precision, with validation parameters (linearity, LOD/LOQ) adhering to USP35-NF30 guidelines .

Q. How do food intake and renal impairment influence this compound pharmacokinetics?

- Methodological Answer: Postprandial administration increases bioavailability by 20–50% due to enhanced esterase activity in the gut mucosa. Renal impairment (creatinine clearance <30 mL/min) necessitates dosage adjustments: 250 mg every 24 hours (CrCl 10–30 mL/min) or 48 hours (CrCl <10 mL/min). Hemodialysis reduces serum levels by 30–40%, requiring post-dialysis supplementation .

Advanced Research Questions

Q. How should researchers design bioequivalence studies for generic and branded this compound formulations?

- Methodological Answer: Use single-dose, crossover trials with ≥22 subjects. Key parameters include AUC₀–∞ (90% CI within 80–125%) and Cmax . Note that tablets and oral suspensions are not bioequivalent due to differences in absorption kinetics. Validate assays using LC-MS/MS to account for diastereoisomer variability (e.g., A:B ratio ≥1.5) .

Q. What advanced methods enhance dissolution rates and antibacterial efficacy of this compound?

- Methodological Answer: Nanosuspensions prepared via antisolvent precipitation and ultrasonication reduce particle size to <200 nm, improving saturation solubility. A 3² factorial design optimizes variables (e.g., stirring speed: 500–1000 rpm; Poloxamer 188: 0.5–1.5% w/v), achieving >95% entrapment efficiency and 2.5-fold higher MIC against Streptococcus pneumoniae .

Q. How can resistance mechanisms to this compound be modeled in vitro?

- Methodological Answer: Use β-lactamase-overexpressing strains (e.g., TEM-1 E. coli) to study hydrolysis. Time-kill assays with PBP-altered Staphylococcus aureus (mecA-negative) quantify bactericidal activity. Efflux pump inhibition studies with PAβN (20 µg/mL) restore susceptibility in resistant Haemophilus influenzae .

Q. What chromatographic techniques separate this compound diastereoisomers for pharmacokinetic studies?

- Methodological Answer: Use a 4.6 × 25 cm C18 column with 0.2 M ammonium phosphate buffer (pH 3.4):acetonitrile (75:25) mobile phase. Detect at 278 nm; retention times are 0.8 (isomer B) and 0.9 (isomer A). Validate with USP reference standards and internal normalization (acetanilide as IS) .

Q. How does pharmacokinetic variability impact dosing in pediatric and hepatically impaired populations?

- Methodological Answer: Pediatric absorption varies due to immature esterase activity, requiring weight-based dosing (10 mg/kg twice daily). Hepatic impairment does not alter clearance (renal excretion dominates), but albumin binding (50%) may affect free drug levels in hypoalbuminemia. Population PK models with Bayesian estimation optimize individualized regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.